molecular formula C17H21FN2O2 B3054794 Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate CAS No. 619292-30-7

Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate

Cat. No. B3054794
CAS RN: 619292-30-7
M. Wt: 304.36 g/mol
InChI Key: VTSYCTCVAHRDBB-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H21FN2O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate is represented by the formula C17H21FN2O2 . The exact structure can be determined using various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate include a molecular weight of 304.36 . The compound should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate has been investigated in the realm of chemical synthesis, particularly focusing on the exploration of structure-activity relationships and the synthesis of complex molecular frameworks. For instance, studies have delved into the synthesis and evaluation of various substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, showcasing the molecule's role in contributing to the understanding of antihypertensive activities in specific medical contexts (Clark et al., 1983).

Pharmacological Investigations

In pharmacological research, tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate and its derivatives have been instrumental in the discovery and development of novel pharmacological agents. For example, derivatives of haloperidol, which include a piperidine scaffold similar to tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate, have been synthesized and evaluated for their vasodilator activity, illustrating the molecule's utility in cardiovascular disease research (Chen et al., 2011).

Neuropharmacology and Imaging

Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate has also found applications in neuropharmacology and brain imaging studies. Research involving the development of radioligands for positron emission tomography (PET) imaging of neural receptors, such as the synthesis and evaluation of novel ligands for imaging colony-stimulating factor 1 receptor in neuroinflammation contexts, highlights the molecule's relevance in neuroscience and diagnostic imaging (Lee et al., 2022).

Toxicology and Metabolism

In toxicology, the structural analogs of tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate have been examined for their pulmonary toxicity and metabolism in animal models, providing insights into the toxicological profiles and metabolic pathways of such compounds (Mizutani et al., 1982).

Safety and Hazards

Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate is considered hazardous. The safety signal word is “Warning” and the hazard statement is H302, indicating harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-9-7-17(12-19,8-10-20)13-5-4-6-14(18)11-13/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSYCTCVAHRDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635149
Record name tert-Butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate

CAS RN

619292-30-7
Record name 1,1-Dimethylethyl 4-cyano-4-(3-fluorophenyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619292-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-fluorophenylacetonitrile (200 mg, 1.48 mmol) and tert-butyl bis(2-chloroethyl)carbamate (358 mg, 1.48 mmol) was dissolved in 14.8 mL of anhydrous DMSO. The reaction was purged with a stream of nitrogen and cooled to 18° C. To this reaction was added sodium hydride (358 mg, 1.48 mmol), which was then warmed to ambient temperature and stirred for 2 hours. The reaction was warmed to 50° C. and stirred for 17 hours. The mixture was diluted with dichloromethane (40 mL), washed with water (3×40 mL), and partitioned between water and dichloromethane. The organic layer was dried over sodium sulfate, filtered, concentrated, and subjected to silica gel chromatography eluting with 0-20% EtOAc in hexanes. Collection of product containing fractions and removal of solvent yielded tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
358 mg
Type
reactant
Reaction Step One
Quantity
358 mg
Type
reactant
Reaction Step Two
Name
Quantity
14.8 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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